齐墩果酸2-O-葡萄糖苷

描述

科学研究应用

Oleoside 11-methyl ester has a wide range of applications in scientific research:

作用机制

Target of Action

Elenolic acid 2-O-glucoside is a secoiridoid glucoside, a class of compounds known for their wide range of biological activities . The primary targets of elenolic acid 2-O-glucoside are L-cells , which are enteroendocrine cells located in the lining of the gut . These cells play a crucial role in regulating energy homeostasis by secreting hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) .

Mode of Action

Elenolic acid 2-O-glucoside interacts with its targets, the L-cells, by stimulating the secretion of GLP-1 and PYY . This interaction involves a rapid increase in intracellular calcium ions ([Ca2+]i) and the production of inositol trisphosphate, indicating that elenolic acid 2-O-glucoside activates phospholipase C (PLC)-mediated signaling .

Biochemical Pathways

The activation of PLC-mediated signaling by elenolic acid 2-O-glucoside leads to the release of GLP-1 and PYY from L-cells . GLP-1 is involved in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon secretion, and delaying gastric emptying . PYY, on the other hand, is known to reduce appetite and food intake .

Result of Action

The stimulation of GLP-1 and PYY secretion by elenolic acid 2-O-glucoside has significant metabolic effects. In vivo studies have shown that a single dose of elenolic acid 2-O-glucoside acutely stimulates GLP-1 and PYY secretion in mice, leading to improved glucose tolerance and insulin levels . Chronic administration of elenolic acid 2-O-glucoside has been shown to normalize fasting blood glucose and restore glucose tolerance in high-fat diet-induced obese mice . Additionally, it suppresses appetite, reduces food intake, promotes weight loss, and reverses perturbed metabolic variables in obese mice .

Action Environment

The action of elenolic acid 2-O-glucoside can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature, as it is recommended to be stored at 28°C

生化分析

Biochemical Properties

Elenolic Acid 2-O-Glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) in mouse clonal L-cells and isolated mouse ileum crypts . The nature of these interactions involves a rapid increase in intracellular calcium ions and the production of inositol trisphosphate in L-cells, indicating that Elenolic Acid 2-O-Glucoside activates phospholipase C (PLC)-mediated signaling .

Cellular Effects

Elenolic Acid 2-O-Glucoside has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the circulating levels of low-density lipoprotein (LDL)-cholesterol and interleukin-6 (IL-6) and increase the concentrations of leptin and adiponectin . It also influences cell function by attenuating the decreased gene expression of superoxide dismutase 1 (SOD-1), glutathione reductase (GSR), glucokinase (GCK), and glycogen synthase kinase 3 beta (GSK-3β) in the liver .

Molecular Mechanism

The molecular mechanism of action of Elenolic Acid 2-O-Glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to induce a rapid increase in intracellular calcium ions and the production of inositol trisphosphate in L-cells, indicating that it activates phospholipase C (PLC)-mediated signaling .

Temporal Effects in Laboratory Settings

The effects of Elenolic Acid 2-O-Glucoside change over time in laboratory settings. For instance, a single dose of Elenolic Acid 2-O-Glucoside has been shown to acutely stimulate GLP-1 and PYY secretion in mice, accompanied by an improved glucose tolerance and insulin levels . Furthermore, oral administration of Elenolic Acid 2-O-Glucoside at a dose of 50 mg/kg/day for 2 weeks normalized the fasting blood glucose and restored glucose tolerance in high-fat diet-induced obese (DIO) mice .

Dosage Effects in Animal Models

The effects of Elenolic Acid 2-O-Glucoside vary with different dosages in animal models. For example, obese mice on a high-fat diet who were given doses of 50 mg/kg/day for two weeks attained glucose tolerance and fasting blood glucose levels equivalent to their peers on a standard diet .

Metabolic Pathways

Elenolic Acid 2-O-Glucoside is involved in several metabolic pathways. For instance, it has been shown to enrich short-chain fatty acid (SCFA)-producing bacteria, inhibit harmful bacteria, and regulate operational taxonomic unit (OTU) abundance and the intestinal transport rate in the gut microbiota to affect SCFA content in the intestine .

Transport and Distribution

It is known that Elenolic Acid 2-O-Glucoside can stimulate the secretion of GLP-1 and PYY in mouse clonal L-cells and isolated mouse ileum crypts , suggesting that it may be transported to these cells and tissues.

Subcellular Localization

Given its ability to stimulate the secretion of GLP-1 and PYY in mouse clonal L-cells and isolated mouse ileum crypts , it is likely that it is localized in these cells where it exerts its effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of elenolic acid 2-O-glucoside involves several steps. One common method includes the extraction of secoiridoid glucosides from natural sources such as olive leaves and seeds of Fraxinus excelsior. The compound can be isolated using chromatographic techniques and further purified through crystallization .

Industrial Production Methods: Industrial production of elenolic acid 2-O-glucoside typically involves large-scale extraction from plant materials. The process includes drying and grinding the plant material, followed by solvent extraction. The extract is then subjected to chromatographic separation to isolate the desired compound .

化学反应分析

Types of Reactions: Oleoside 11-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of elenolic acid 2-O-glucoside, which may exhibit enhanced or modified biological activities .

相似化合物的比较

Oleoside 11-methyl ester is unique compared to other secoiridoid glucosides due to its specific molecular structure and biological activities. Similar compounds include:

Oleuropein: Another secoiridoid glucoside found in olive leaves, known for its antioxidant and anti-inflammatory properties.

Ligustroside: A compound similar to oleuropein, also found in olive leaves, with comparable health benefits.

Secoxyloganin: A biosynthetic precursor of oleuropein and ligustroside, lacking the phenolic moiety.

Oleoside 11-methyl ester stands out due to its unique combination of anti-inflammatory, anticancer, and metabolic effects, making it a valuable compound for various scientific and industrial applications.

属性

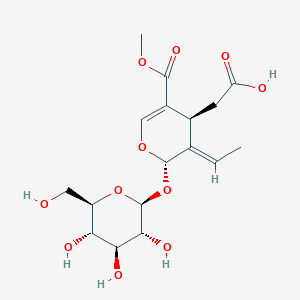

IUPAC Name |

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCVKBFEPYGZSL-JYVCFIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313328 | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60539-23-3 | |

| Record name | Oleoside 11-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60539-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

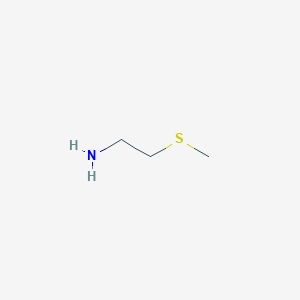

![N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide](/img/structure/B103990.png)